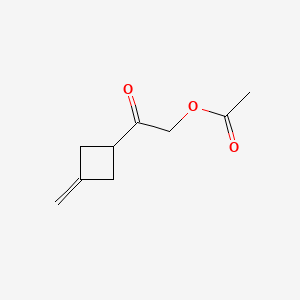
2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate is an organic compound with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . It is a derivative of cyclobutane, featuring a methylidene group and an acetate ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate typically involves the reaction of 3-methylidenecyclobutanone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) in a basic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylidenecyclobutyl acetate: A closely related compound with similar structural features.
2-(3-Methylidenecyclobutyl)acetic acid: Another derivative of cyclobutane with an acetic acid functional group.
Uniqueness
2-(3-Methylidenecyclobutyl)-2-oxoethyl acetate is unique due to its combination of a cyclobutane ring, a methylidene group, and an acetate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
[2-(3-methylidenecyclobutyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C9H12O3/c1-6-3-8(4-6)9(11)5-12-7(2)10/h8H,1,3-5H2,2H3 |
Clave InChI |
CPMQPPJFPHECST-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1CC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


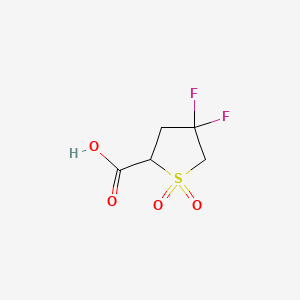

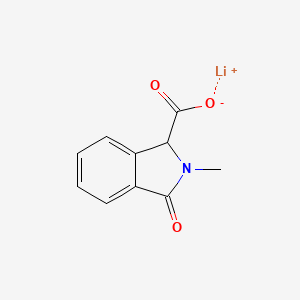

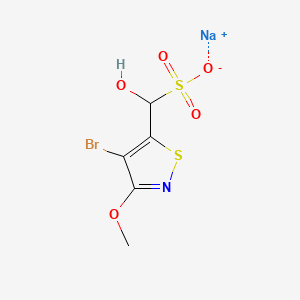
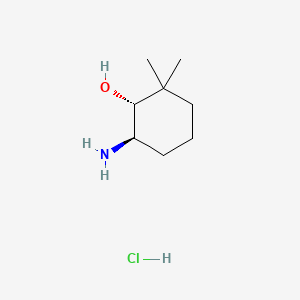
![(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13469062.png)
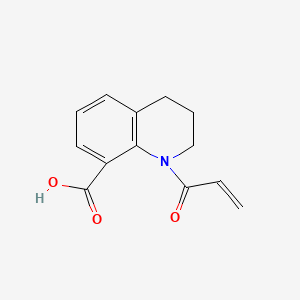
![3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)
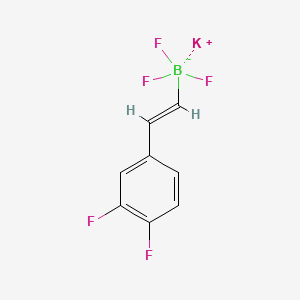

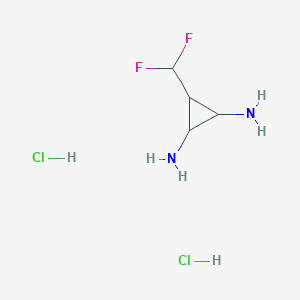
![tert-butyl N-[(2R)-7-aminoheptan-2-yl]carbamate hydrochloride](/img/structure/B13469100.png)
